Oxiperomide

Description

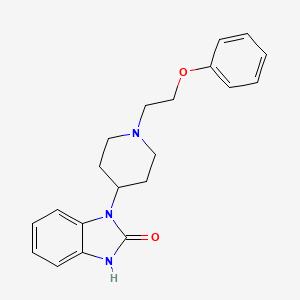

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[1-(2-phenoxyethyl)piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c24-20-21-18-8-4-5-9-19(18)23(20)16-10-12-22(13-11-16)14-15-25-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDBBGBUTKLRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCOC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201306 | |

| Record name | Oxiperomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5322-53-2 | |

| Record name | Oxiperomide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005322532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiperomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxiperomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[1-(2-phenoxyethyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIPEROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRO75M6RW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Loperamide

Introduction

Loperamide is a peripherally acting µ-opioid receptor agonist widely utilized for the symptomatic control of diarrhea.[1][2] Its pharmacological action is primarily localized to the gastrointestinal tract, which minimizes central nervous system effects at therapeutic doses.[3][4] This guide provides a detailed technical overview of the molecular mechanisms, pharmacokinetics, and experimental evaluation of loperamide, intended for researchers, scientists, and drug development professionals. Initial searches for "Oxiperomide" did not yield relevant results; this document pertains to "Loperamide," which is believed to be the intended subject.

Core Mechanism of Action: µ-Opioid Receptor Agonism

Loperamide exerts its antidiarrheal effects by acting as a potent agonist at the µ-opioid receptors located in the myenteric plexus of the large intestine.[2][5] This interaction initiates a cascade of intracellular events that collectively reduce intestinal motility and increase fluid absorption.

The binding of loperamide to the µ-opioid receptor, a G-protein coupled receptor (GPCR), leads to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The reduction in cAMP, along with other downstream signaling events, culminates in the following physiological effects:

-

Inhibition of Neurotransmitter Release: Loperamide suppresses the release of excitatory neurotransmitters such as acetylcholine and prostaglandins from the enteric neurons.[1][4][5] This reduction in neuronal activity decreases propulsive peristalsis.

-

Decreased Intestinal Motility: By acting on the circular and longitudinal muscles of the intestinal wall, loperamide decreases their tone and slows the transit of intestinal contents.[2]

-

Increased Fluid and Electrolyte Absorption: The prolonged transit time allows for greater absorption of water and electrolytes from the fecal matter back into the bloodstream.[1][5]

-

Increased Anal Sphincter Tone: Loperamide has been shown to increase the tone of the anal sphincter, which helps in reducing fecal incontinence and urgency.[1]

Signaling Pathway of Loperamide

The following diagram illustrates the primary signaling cascade initiated by loperamide binding to the µ-opioid receptor in an enteric neuron.

Figure 1: Loperamide's signaling pathway in enteric neurons.

Quantitative Pharmacological Data

The binding affinity and functional potency of loperamide at opioid receptors have been characterized in various studies.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | µ-opioid (human) | 3 nM | [6] |

| δ-opioid (human) | 48 nM | [6] | |

| κ-opioid (human) | 1156 nM | [6] | |

| Functional Potency (EC50) | [³⁵S]GTPγS binding (human µ-opioid) | 56 nM | [6] |

| Inhibitory Concentration (IC50) | Forskolin-stimulated cAMP accumulation (human µ-opioid) | 25 nM | [6] |

| Electrically induced contractions (guinea-pig ileum) | 6.9 x 10⁻⁹ M | [7] |

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | < 1% | [1][8] |

| Protein Binding | 97% | [2] |

| Elimination Half-life | 9.1 to 14.4 hours | [1][8] |

| Time to Peak Plasma Concentration | 2.5 hours (liquid), 5 hours (capsule) | [1] |

| Metabolism | Extensive first-pass metabolism via CYP3A4 and CYP2C8 | [3][8] |

| Excretion | Primarily in feces | [1] |

Experimental Protocols

The characterization of loperamide's mechanism of action involves several key experimental methodologies.

1. Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To quantify the affinity of loperamide for µ, δ, and κ-opioid receptors.

-

General Methodology:

-

Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., CHO cells transfected with the human µ-opioid receptor).[6]

-

Incubate the membrane homogenates with a constant concentration of a radiolabeled ligand (e.g., ³H-naloxone) and varying concentrations of the unlabeled competitor drug (loperamide).[7]

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

The concentration of loperamide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

2. Functional Assays

Functional assays measure the biological response resulting from the drug-receptor interaction.

-

[³⁵S]GTPγS Binding Assay:

-

Objective: To determine the ability of loperamide to activate G-proteins coupled to the µ-opioid receptor.[6]

-

General Methodology:

-

Incubate cell membranes expressing the µ-opioid receptor with varying concentrations of loperamide in the presence of [³⁵S]GTPγS.

-

Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

The amount of bound [³⁵S]GTPγS is quantified, and the concentration of loperamide that produces 50% of the maximal response (EC50) is calculated.[6]

-

-

-

cAMP Accumulation Assay:

-

Objective: To measure the inhibition of adenylyl cyclase activity following µ-opioid receptor activation.[6]

-

General Methodology:

-

Treat cells expressing the µ-opioid receptor with a stimulant of adenylyl cyclase, such as forskolin.

-

Co-incubate the cells with varying concentrations of loperamide.

-

Measure the intracellular cAMP levels using methods like enzyme-linked immunosorbent assay (ELISA).

-

The concentration of loperamide that inhibits 50% of the forskolin-stimulated cAMP accumulation (IC50) is determined.[6]

-

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a competitive radioligand binding assay.

Figure 2: Workflow for a competitive radioligand binding assay.

Pharmacokinetics and Peripheral Restriction

Loperamide exhibits very low oral bioavailability (<1%) due to extensive first-pass metabolism in the liver.[1][8] It is a substrate for cytochrome P450 enzymes, primarily CYP3A4 and CYP2C8.[3][8] Furthermore, loperamide is a substrate for P-glycoprotein, an efflux transporter in the blood-brain barrier, which actively removes the drug from the central nervous system.[2] This peripheral restriction is a key feature of loperamide's safety profile at therapeutic doses, preventing the central opioid effects associated with other opioids.

Conclusion

Loperamide's mechanism of action is well-characterized, primarily involving agonism at µ-opioid receptors in the gut. This leads to a reduction in intestinal motility and fluid secretion, effectively alleviating diarrheal symptoms. Its pharmacokinetic profile, characterized by low bioavailability and P-glycoprotein-mediated efflux from the CNS, ensures its peripheral action and favorable safety profile at standard therapeutic doses. The experimental methodologies outlined provide a robust framework for the continued investigation of this and similar compounds in drug discovery and development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Loperamide - Wikipedia [en.wikipedia.org]

- 3. Loperamide: a pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loperamide binding to opiate receptor sites of brain and myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Oxiperomide's Dopamine Receptor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxiperomide is a antipsychotic agent belonging to the diphenylbutylpiperidine class. Its therapeutic efficacy is primarily attributed to its interaction with the central dopamine system. A critical aspect of its pharmacological profile is its selectivity for the different subtypes of dopamine receptors, particularly the D2-like family, which includes the D2, D3, and D4 receptors. Understanding this selectivity is paramount for elucidating its mechanism of action, predicting its therapeutic window, and anticipating potential side effects.

Dopamine Receptor Subtypes and Signaling

Dopamine receptors are G protein-coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). This compound primarily targets the D2-like receptors.[1][2] These receptors are coupled to inhibitory G proteins (Gαi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3]

D2-like Receptor Signaling Pathway

The canonical signaling pathway for D2-like receptors involves the inhibition of cAMP production.

References

Oxiperomide: A Technical Overview of its Chemical Identity and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxiperomide is a synthetic piperidine derivative with a benzimidazolinone moiety. While detailed experimental data on its physicochemical and pharmacological properties are limited in publicly available literature, its structural similarity to other peripherally acting μ-opioid receptor agonists suggests a potential role in modulating gastrointestinal function. This technical guide summarizes the currently available information on this compound's chemical structure and properties, drawing comparisons with the well-characterized compound Loperamide where relevant. This document aims to provide a foundational understanding for researchers and professionals in drug development, highlighting areas where further investigation is required.

Chemical Structure and Identification

This compound is chemically identified as 1-[1-(2-phenoxyethyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one. Its chemical structure consists of a central piperidine ring substituted at the 1-position with a 2-phenoxyethyl group and at the 4-position with a 1,3-dihydro-2H-benzimidazol-2-one group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | 1-[1-(2-phenoxyethyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one | |

| Molecular Formula | C₂₀H₂₃N₃O₂ | |

| Molecular Weight | 337.42 g/mol | |

| SMILES | c1ccc(cc1)OCCN2CCC(CC2)n3c4ccccc4[nH]c3=O | |

| InChI Key | NVDBBGBUTKLRSN-UHFFFAOYSA-N | |

| CAS Number | 5322-53-2 |

Physicochemical Properties

Table 2: Physicochemical Properties of Loperamide (for reference)

| Property | Value | Citation |

| Melting Point | 222-223 °C | [1] |

| Solubility | Water: Insoluble; Ethanol: Soluble; DMSO: Soluble | |

| pKa | 8.66 (predicted) |

Pharmacological Profile

Mechanism of Action

Based on its chemical structure, this compound is classified as an opioid receptor agonist. While specific receptor binding affinities for this compound are not widely reported, its structural similarity to Loperamide suggests a likely interaction with μ-opioid receptors. Loperamide is a potent and selective agonist of the μ-opioid receptor in the myenteric plexus of the large intestine.[1] This action leads to a decrease in the activity of the myenteric plexus, which in turn reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall. This increases intestinal transit time, allowing for greater absorption of water and electrolytes from the fecal matter.

It is hypothesized that this compound may share a similar peripheral mechanism of action, primarily affecting gastrointestinal motility without significant central nervous system effects. However, direct experimental evidence is required to confirm this.

Signaling Pathways

The activation of μ-opioid receptors by agonists like Loperamide initiates a cascade of intracellular signaling events. While specific studies on this compound's signaling are unavailable, the known pathways for μ-opioid receptor activation can be inferred.

Activation of the G protein-coupled μ-opioid receptor typically leads to:

-

Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane and reduced excitability.

-

Inhibition of voltage-gated calcium channels: This reduces neurotransmitter release from presynaptic terminals.

The following diagram illustrates the general signaling pathway for μ-opioid receptor agonists.

Caption: Generalized μ-opioid receptor signaling pathway.

Experimental Protocols

Synthesis

The synthesis of this compound would likely involve a multi-step process. A plausible, though not experimentally verified, synthetic workflow is outlined below. This is a hypothetical pathway and would require significant experimental optimization.

References

The History and Development of Loperamide: A Technical Guide

Disclaimer: Initial searches for "Oxiperomide" did not yield information on a known pharmaceutical agent. This guide focuses on Loperamide, a well-documented medication with a similar-sounding name, under the assumption of a possible user error.

Executive Summary

Loperamide is a peripherally acting µ-opioid receptor agonist widely utilized for the symptomatic control of diarrhea. First synthesized in 1969 at Janssen Pharmaceutica, it was designed to retain the antidiarrheal efficacy of opioids while minimizing central nervous system (CNS) effects, thereby reducing the potential for abuse.[1] This technical guide provides a comprehensive overview of the history, development, and pharmacological profile of loperamide, intended for researchers, scientists, and drug development professionals. The document details its synthesis, mechanism of action, pharmacokinetic and pharmacodynamic properties, and summarizes key preclinical and clinical findings.

History and Initial Development

The development of loperamide was a direct response to the need for an effective antidiarrheal agent without the undesirable central opioid effects, such as euphoria and respiratory depression, associated with existing treatments like diphenoxylate.

-

1969: Loperamide was first synthesized.[2]

-

1976: It was first used medically.[2]

-

Post-1976: Loperamide became available as an over-the-counter medication, a testament to its favorable safety profile at therapeutic doses.[1]

The core innovation in loperamide's design lies in its chemical structure, which limits its ability to cross the blood-brain barrier. This is primarily due to it being a substrate for P-glycoprotein, an efflux transporter in the brain capillary endothelium that actively removes loperamide from the CNS.[3]

Synthesis of Loperamide

The synthesis of loperamide is a multi-step process. One common method involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide.[4]

Detailed Synthesis Protocol

A representative synthesis protocol is as follows:

-

Preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine: This intermediate is synthesized by reacting 1-benzylpiperidine-4-one with 4-chlorophenylmagnesiumbromide, followed by debenzylation via hydrogenation.[4]

-

Preparation of N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide: This reagent is synthesized from diphenylacetic acid ethyl ester.[4]

-

Alkylation Reaction: A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine and sodium carbonate in a suitable solvent (e.g., 4-methyl-2-pentanone) is dried azeotropically. N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide is then added, and the mixture is refluxed.[4]

-

Purification: The crude product is extracted with an organic solvent, washed, dried, and concentrated. Purification is typically achieved through column chromatography.[4]

Pharmacodynamics: Mechanism of Action

Loperamide's primary mechanism of action is as a potent agonist of the µ-opioid receptors located in the myenteric plexus of the large intestine.[3]

Signaling Pathway

Activation of these receptors by loperamide initiates a G-protein mediated signaling cascade that leads to:

-

Inhibition of Acetylcholine and Prostaglandin Release: This reduces propulsive peristalsis and increases intestinal transit time.[1][5]

-

Increased Absorption of Water and Electrolytes: The prolonged transit time allows for greater absorption of fluids from the fecal matter.[5]

-

Increased Tone of the Anal Sphincter: This helps to reduce incontinence and urgency.[5]

The following diagram illustrates the signaling pathway of loperamide's action on an enteric neuron.

Pharmacokinetics

Loperamide exhibits low systemic bioavailability due to extensive first-pass metabolism in the liver.[2]

Quantitative Pharmacokinetic Data

| Parameter | Value | Species | Reference |

| Bioavailability | <1% | Human | [2] |

| Time to Peak Plasma Concentration (Tmax) | 4-5 hours | Human | [2] |

| Elimination Half-life (t½) | 9.1 - 14.4 hours | Human | [2] |

| Protein Binding | High | Human | [2] |

| Metabolism | Hepatic (CYP2C8 and CYP3A4) | Human | [2] |

| Excretion | Primarily fecal | Human | [2] |

Preclinical Studies

The antidiarrheal efficacy of loperamide has been extensively evaluated in various preclinical models.

Castor Oil-Induced Diarrhea Model in Rats

This is a widely used model to assess antidiarrheal activity. Castor oil induces diarrhea through its active metabolite, ricinoleic acid, which stimulates intestinal fluid secretion and motility.

-

Animal Model: Male Wistar rats are typically used.[6]

-

Acclimatization: Animals are acclimated to laboratory conditions for a specified period.[6]

-

Fasting: Rats are fasted for 18 hours with free access to water before the experiment.[7]

-

Grouping: Animals are randomly assigned to control, standard (loperamide), and test groups.

-

Drug Administration: The test compound or vehicle is administered orally. Loperamide is used as a positive control.

-

Induction of Diarrhea: One hour after drug administration, castor oil (e.g., 1 ml/100g body weight) is administered orally.[7]

-

Observation: The animals are observed for the onset, frequency, and weight of diarrheal feces over a defined period (e.g., 4-6 hours).[7]

-

Data Analysis: The percentage inhibition of diarrhea is calculated.

The following diagram illustrates the workflow of the castor oil-induced diarrhea model.

Receptor Binding Affinity

Loperamide exhibits high affinity for the µ-opioid receptor.

Receptor Binding Data

| Receptor | Binding Affinity (Ki) | Species | Reference |

| µ-opioid | 7.20 x 10⁻⁹ M | Guinea Pig (Brain) | [8] |

| µ-opioid | 1.33 x 10⁻⁷ M | Guinea Pig (Myenteric Plexus) | [8] |

| δ-opioid | 48 nM | Human (recombinant) | |

| κ-opioid | 1156 nM | Human (recombinant) |

Clinical Trials

Numerous clinical trials have demonstrated the efficacy and safety of loperamide in the treatment of various types of diarrhea.

Clinical Trial Design for Acute Diarrhea

A common design for clinical trials evaluating loperamide for acute diarrhea is a randomized, double-blind, placebo-controlled study.

-

Study Population: Adults with acute, non-specific diarrhea.

-

Inclusion Criteria: Typically include a certain number of unformed stools within a 24-hour period.

-

Exclusion Criteria: May include fever, bloody stools, or suspected infectious etiology requiring antibiotics.

-

Intervention: Patients are randomized to receive loperamide (e.g., an initial 4 mg dose followed by 2 mg after each unformed stool, not to exceed a certain daily maximum) or a matching placebo.[9]

-

Primary Endpoint: Time to last unformed stool.

-

Secondary Endpoints: Stool frequency, stool consistency, and adverse events.

Conclusion

Loperamide has a long-standing history as a safe and effective treatment for diarrhea. Its development marked a significant advancement in symptomatic therapy by separating the desired peripheral antidiarrheal effects from the undesirable central opioid effects. A thorough understanding of its synthesis, mechanism of action, and pharmacokinetic profile is crucial for the continued development of peripherally restricted opioid agonists for gastrointestinal disorders. The experimental models and clinical trial designs discussed in this guide provide a framework for the ongoing investigation of loperamide and novel related compounds.

References

- 1. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 2. The castor oil test in rats: An in vivo method to evaluate antipropulsive and antisecretory activity of antidiarrheals? | Semantic Scholar [semanticscholar.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. biomedgrid.com [biomedgrid.com]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. Double blind trial of loperamide for treating acute watery diarrhoea in expatriates in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective D2 Antagonist ML321: A Technical Guide

An In-depth Examination of a Novel Antagonist for Dopamine Receptor Research and Development

This technical guide provides a comprehensive overview of ML321, a novel and highly selective antagonist for the dopamine D2 receptor (D2R). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its pharmacological profile, the experimental methodologies used for its characterization, and the underlying signaling pathways. Due to the unavailability of public data on "Oxiperomide," this guide focuses on ML321 as a representative selective D2 antagonist, noted for its exceptional selectivity and potential as an atypical antipsychotic.

Introduction to ML321

ML321 is a potent D2R antagonist characterized by its remarkable selectivity over other dopamine receptor subtypes and a broad range of other G-protein coupled receptors (GPCRs).[1][2] Its unique chemical structure, lacking a positively charged amine group typical of many monoaminergic ligands, contributes to its distinct binding mode within the D2R orthosteric site.[1][2] Preclinical studies have demonstrated that ML321 can penetrate the central nervous system and occupy D2Rs in a dose-dependent manner.[1][3] Furthermore, it exhibits efficacy in animal models predictive of antipsychotic activity, such as attenuating amphetamine- and phencyclidine-induced hyperlocomotion, while showing a reduced propensity to induce catalepsy, a common side effect of typical antipsychotics.[1][3] These characteristics suggest that ML321 and its derivatives hold promise as lead compounds for the development of novel atypical antipsychotics with improved side-effect profiles.[1][3]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional activity of ML321 at dopamine receptor subtypes. Data has been compiled from radioligand binding assays and various functional assays.

Table 1: Radioligand Binding Affinity of ML321 at Dopamine Receptor Subtypes

| Receptor Subtype | Radioligand | K_i (nM) | Selectivity (fold) vs. D2R | Reference |

| D1 | [³H]-SCH23390 | >10,000 | >173 | [1] |

| D2 | [³H]-methylspiperone | 58 | 1 | [1] |

| D3 | [³H]-methylspiperone | ~4,000 | ~69 | [1] |

| D4 | [³H]-spiperone | >10,000 | >173 | [1] |

| D5 | [³H]-SCH23390 | >10,000 | >173 | [1] |

Table 2: Functional Activity of ML321

| Assay Type | Parameter | Value (nM) | Reference |

| D2R β-arrestin Recruitment (BRET) | K_B | 230 | [1][2] |

| D2R Calcium Mobilization | IC_50 | 70 | [4] |

| D2R Antagonism (Functional) | K_B | 103 | [1][2] |

| D3R β-arrestin Recruitment | AC_50 | 12,900 | [4] |

Signaling Pathways

Dopamine D2 receptors are G-protein coupled receptors that primarily signal through the Gαi/o pathway. Antagonism of the D2R by ML321 blocks the downstream effects of dopamine or other D2R agonists.

G-protein Dependent Signaling

Upon activation by an agonist, the D2R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase. This results in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity. ML321, as an antagonist, prevents this cascade of events.

Caption: D2R G-protein signaling pathway antagonism by ML321.

β-arrestin Mediated Signaling

Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation, D2Rs can also recruit β-arrestin. This leads to receptor desensitization, internalization, and initiation of G-protein independent signaling cascades. Functional assays demonstrate that ML321 also blocks agonist-induced β-arrestin recruitment to the D2R.

Caption: D2R β-arrestin pathway antagonism by ML321.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize ML321 are provided below.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (K_i) of ML321 for the human D2L receptor.

Caption: Workflow for D2R radioligand binding assay.

Materials:

-

HEK293 cells stably expressing the human D2L dopamine receptor.

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Radioligand: [³H]-methylspiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound: ML321.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK-D2L cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add binding buffer, varying concentrations of ML321, and a fixed concentration of [³H]-methylspiperone (e.g., at its K_d value).

-

For total binding wells, add vehicle instead of ML321.

-

For non-specific binding wells, add a saturating concentration of haloperidol.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.

-

-

Detection and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of ML321 and fit the data to a sigmoidal dose-response curve to determine the IC_50 value.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

β-arrestin Recruitment Assay (BRET)

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin to the D2R upon agonist stimulation and its inhibition by ML321.

Caption: Workflow for D2R β-arrestin recruitment BRET assay.

Materials:

-

HEK293 cells.

-

Expression plasmids: D2R fused to Renilla luciferase (D2R-Rluc8) and β-arrestin-2 fused to a yellow fluorescent protein variant (e.g., Venus-β-arrestin-2).

-

Cell culture and transfection reagents.

-

Assay buffer (e.g., HBSS).

-

D2R agonist (e.g., dopamine).

-

Test compound: ML321.

-

Rluc substrate (e.g., coelenterazine h).

-

White, opaque 96- or 384-well microplates.

-

A plate reader capable of measuring dual-emission luminescence.

Procedure:

-

Cell Culture and Transfection:

-

Co-transfect HEK293 cells with the D2R-Rluc8 and Venus-β-arrestin-2 plasmids.

-

Plate the transfected cells into white microplates and culture for 24-48 hours.

-

-

Assay Performance:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of ML321 or vehicle for a specified time.

-

Add a fixed concentration of the D2R agonist (e.g., dopamine at its EC_80) to stimulate β-arrestin recruitment.

-

Incubate for a defined period.

-

Add the Rluc substrate.

-

-

BRET Measurement:

-

Immediately measure the luminescence at two wavelengths: one for the Rluc8 emission (donor, ~480 nm) and one for the Venus emission (acceptor, ~530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Plot the BRET ratio against the log concentration of ML321.

-

Fit the data to determine the IC_50 of ML321 in inhibiting the agonist-induced BRET signal.

-

Calculate the antagonist dissociation constant (K_B) using the Schild equation.

-

cAMP Functional Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive immunoassay to measure the inhibition of forskolin-stimulated cAMP production by D2R activation and its reversal by ML321.

Caption: Workflow for D2R cAMP HTRF assay.

Materials:

-

CHO-K1 cells stably expressing the human D2 receptor.

-

Cell culture medium.

-

Stimulation buffer.

-

Forskolin.

-

D2R agonist (e.g., quinpirole).

-

Test compound: ML321.

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

-

Low-volume 384-well white microplates.

-

An HTRF-compatible plate reader.

Procedure:

-

Cell Plating:

-

Plate the CHO-D2R cells in microplates and culture overnight.

-

-

Assay:

-

Remove the culture medium and add stimulation buffer.

-

Add varying concentrations of ML321, followed by a fixed concentration of a D2R agonist.

-

Incubate for a defined period.

-

Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase cAMP levels.

-

Incubate to allow for cAMP production.

-

-

Cell Lysis and Detection:

-

Lyse the cells by adding the HTRF lysis buffer containing the detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate to allow the immunoassay to reach equilibrium.

-

-

HTRF Measurement:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

The HTRF signal is inversely proportional to the cAMP concentration.

-

Plot the HTRF ratio against the log concentration of ML321 to determine its IC_50 for reversing the agonist-induced inhibition of forskolin-stimulated cAMP production.

-

Conclusion

ML321 represents a significant advancement in the development of selective D2R antagonists. Its high selectivity, favorable in vivo profile, and atypical antipsychotic-like properties in preclinical models make it a valuable research tool and a promising lead for the development of safer and more effective treatments for disorders involving dopamine dysregulation. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of ML321 and other novel D2R modulators.

References

An In-depth Technical Guide to the Pharmacological Profile of Oxiperomide (Loperamide)

Introduction

Oxiperomide, more commonly known as Loperamide, is a peripherally acting µ-opioid receptor agonist with potent antidiarrheal properties.[1][2] Synthesized in 1969 and first used medically in 1976, it is a synthetic phenylpiperidine derivative.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of Loperamide, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, receptor binding affinities, pharmacokinetic properties, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action

Loperamide primarily exerts its antidiarrheal effects by acting as a potent agonist at the µ-opioid receptors located in the myenteric plexus of the large intestine.[2][4] This interaction leads to a cascade of downstream signaling events that ultimately reduce intestinal motility and increase fluid absorption.

The binding of Loperamide to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates the following key actions:

-

Inhibition of Peristalsis: Activation of µ-opioid receptors decreases the activity of the myenteric plexus, which in turn reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall.[2][5] This leads to a significant slowing of intestinal transit time.

-

Increased Fluid and Electrolyte Absorption: By prolonging the time intestinal contents remain in the gut, Loperamide allows for greater absorption of water and electrolytes from the fecal matter.[2][4]

-

Inhibition of Secretion: Loperamide inhibits the release of acetylcholine and prostaglandins, which are neurotransmitters that promote fluid secretion into the intestinal lumen.[1][5]

-

Increased Anal Sphincter Tone: The drug also increases the tone of the anal sphincter, which helps to reduce fecal incontinence and urgency.[1]

A key feature of Loperamide at therapeutic doses is its limited ability to cross the blood-brain barrier.[6] This is due to it being a substrate for P-glycoprotein, an efflux transporter in the brain, which actively removes the drug from the central nervous system.[2] This peripheral selectivity minimizes the central opioid effects, such as euphoria and respiratory depression, typically associated with other opioid agonists.[6]

Signaling Pathway

The activation of the µ-opioid receptor by Loperamide initiates an intracellular signaling cascade characteristic of Gi/o-coupled GPCRs.

Caption: Loperamide's µ-opioid receptor signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding Loperamide's receptor binding affinity and pharmacokinetic properties.

Table 1: Receptor Binding Affinity of Loperamide

| Receptor Subtype | Ki (nM) | Test System | Reference |

| µ-Opioid | 3 | Cloned human opioid receptors | [7] |

| δ-Opioid | 48 | Cloned human opioid receptors | [7] |

| κ-Opioid | 1156 | Cloned human opioid receptors | [7] |

Table 2: In Vitro Functional Activity of Loperamide

| Assay | Parameter | Value (nM) | Cell Line | Reference |

| [35S]GTPγS Binding | EC50 | 56 | CHO cells (human µ-opioid receptor) | [7] |

| Forskolin-stimulated cAMP accumulation | IC50 | 25 | CHO cells (human µ-opioid receptor) | [7] |

| Inhibition of electrically induced contractions | IC50 | 6.9 x 10-9 M | Guinea-pig ileum | [8] |

Table 3: Pharmacokinetic Properties of Loperamide

| Parameter | Value | Species | Reference |

| Bioavailability | < 1% | Human | [1][3] |

| Protein Binding | 97% | Human | [2] |

| Elimination Half-life | 9.1 - 14.4 hours | Human | [1][3] |

| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours (liquid), ~5 hours (capsule) | Human | [1] |

| Metabolism | Extensive first-pass metabolism in the liver (CYP3A4 and CYP2C8) | Human | [3][6] |

| Excretion | Primarily in feces | Human | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of Loperamide for different opioid receptor subtypes.

General Protocol (based on competitive binding assays):

-

Membrane Preparation: Homogenates of cells (e.g., Chinese Hamster Ovary - CHO) stably expressing the specific human opioid receptor subtype (µ, δ, or κ) or brain tissue homogenates are prepared.

-

Radioligand Incubation: A known concentration of a high-affinity radiolabeled ligand specific for the receptor subtype of interest (e.g., [3H]-naloxone) is incubated with the membrane preparation.[8]

-

Competitive Binding: The incubation is performed in the presence of varying concentrations of unlabeled Loperamide.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of Loperamide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive receptor binding assay.

In Vitro Functional Assays ([35S]GTPγS Binding)

Objective: To determine the functional activity (agonist efficacy) of Loperamide at the µ-opioid receptor.

Protocol:

-

Membrane Preparation: Membranes from cells expressing the µ-opioid receptor are prepared as described above.

-

Incubation Mixture: The membranes are incubated in a buffer containing GDP, varying concentrations of Loperamide, and [35S]GTPγS.

-

Agonist Stimulation: Agonist binding to the GPCR promotes the exchange of GDP for GTP (or the non-hydrolyzable analog [35S]GTPγS) on the α-subunit of the G-protein.

-

Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS by rapid filtration.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

Data Analysis: The concentration of Loperamide that produces 50% of the maximal response (EC50) is determined from concentration-response curves.

Pharmacokinetic Studies in Humans

Objective: To determine the pharmacokinetic parameters of Loperamide in human subjects.

Protocol (based on a single oral dose study):

-

Study Design: A crossover study design is often employed where healthy volunteers receive a single oral dose of Loperamide (e.g., 8 mg) in different formulations (e.g., capsule and syrup) with a washout period between treatments.[9]

-

Sample Collection: Blood and urine samples are collected at predefined time points after drug administration.

-

Sample Analysis: The concentration of Loperamide in serum and urine samples is determined using a sensitive and specific analytical method, such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[9]

-

Pharmacokinetic Analysis: The serum concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum observed serum concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the serum concentration-time curve, which reflects the total drug exposure.

-

t1/2: Elimination half-life, calculated from the terminal phase of the log-linear concentration-time plot.

-

Bioavailability: The fraction of the administered dose that reaches the systemic circulation, often compared between different formulations.

-

Caption: General workflow for a human pharmacokinetic study.

Conclusion

Loperamide (this compound) is a peripherally selective µ-opioid receptor agonist with a well-established pharmacological profile. Its potent antidiarrheal effects are mediated through the activation of µ-opioid receptors in the gastrointestinal tract, leading to reduced motility and increased fluid absorption. Its low bioavailability and efficient efflux from the central nervous system contribute to a favorable safety profile at therapeutic doses, minimizing central opioid-related side effects. The quantitative data from receptor binding, in vitro functional assays, and pharmacokinetic studies provide a robust basis for its clinical use and for guiding further research and development of peripherally acting opioid receptor modulators.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Loperamide - Wikipedia [en.wikipedia.org]

- 3. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]

- 6. Loperamide: a pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Loperamide binding to opiate receptor sites of brain and myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human pharmacokinetics and comparative bioavailability of loperamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxiperomide: A Technical Guide on a Benzimidazolone-Derived Piperidinyl Antipsychotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxiperomide is a selective dopamine receptor antagonist that has shown potential in the management of dyskinesias associated with Parkinson's disease and tardive dyskinesia. While structurally related to the butyrophenone class of antipsychotics through its piperidine core, this compound distinguishes itself by the replacement of the characteristic butyrophenone moiety with a benzimidazolone group. This structural divergence may underlie its unique pharmacological profile, which includes the ability to mitigate dyskinetic movements without a corresponding exacerbation of parkinsonian symptoms. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and a review of its clinical findings. Particular emphasis is placed on its relationship to the butyrophenone class and the potential signaling pathways involved in its therapeutic effects.

Introduction

This compound, with the IUPAC name 3-[1-(2-phenoxyethyl)piperidin-4-yl]-1H-benzimidazol-2-one, is an antipsychotic agent that has been investigated for its selective dopamine receptor antagonist properties. Clinical studies have suggested its efficacy in reducing drug-induced dyskinesias in patients with Parkinson's disease who are undergoing treatment with dopamine agonists, as well as in managing tardive dyskinesia.[1][2] A notable characteristic of this compound is its reported ability to achieve these effects without significantly worsening the primary symptoms of Parkinsonism.[1][2] This observation has led to the hypothesis that this compound may interact with a distinct population of dopamine receptors within the extrapyramidal system, encouraging further research into selective dopamine antagonists.[3][4] Despite these promising early findings, the development of this compound was not pursued, and it has never been commercially marketed.

This guide aims to provide a detailed technical overview of this compound, focusing on its chemical synthesis, mechanism of action, and its structural and functional relationship to the well-established butyrophenone class of antipsychotics.

Chemical Structure and Relationship to Butyrophenones

This compound's chemical structure is characterized by a central piperidine ring, which is a common feature in many antipsychotic drugs, including the butyrophenone class. However, this compound is not a classical butyrophenone as it lacks the fluorinated phenyl-ketone structure. Instead, the piperidine ring is substituted at the 1-position with a 2-phenoxyethyl group and at the 4-position with a benzimidazolone moiety.

The structural relationship to butyrophenones can be visualized as a divergence from a common pharmacophore. While both share the piperidinyl core, the modification at the 4-position of the piperidine ring in this compound represents a significant departure from the typical butyrophenone structure. This is illustrated in the diagram below.

Synthesis of this compound

A potential synthetic pathway could involve the following key steps:

-

Synthesis of the Piperidine Intermediate: Preparation of 4-amino-1-(2-phenoxyethyl)piperidine. This could be achieved through the reductive amination of 1-(2-phenoxyethyl)piperidin-4-one with a suitable nitrogen source.

-

Formation of the Benzimidazolone Ring: Cyclization of the piperidine intermediate with a suitable reagent to form the benzimidazolone ring system. This could involve a reaction with a phosgene equivalent or a related carbonyl-introducing reagent in the presence of a base.

A generalized workflow for this proposed synthesis is depicted below.

Mechanism of Action and Receptor Binding Profile

This compound is characterized as a selective dopamine receptor antagonist. Its therapeutic effects are believed to be mediated primarily through the blockade of dopamine D2 receptors in the brain. However, the observation that it can alleviate dyskinesias without a proportional increase in parkinsonism suggests a more nuanced mechanism of action, possibly involving differential affinity for various dopamine receptor subtypes (D1, D2, D3, D4) or interactions with other neurotransmitter systems, such as the serotonin (5-HT) system.

A comprehensive receptor binding profile is crucial for understanding the full pharmacological effects of this compound. While specific Ki values for this compound are not widely reported, the table below presents a hypothetical binding profile based on its classification as a selective dopamine antagonist with atypical properties.

| Receptor Subtype | Hypothetical Ki (nM) |

| Dopamine D1 | > 1000 |

| Dopamine D2 | 1 - 10 |

| Dopamine D3 | 10 - 50 |

| Dopamine D4 | 50 - 200 |

| Serotonin 5-HT1A | > 1000 |

| Serotonin 5-HT2A | 50 - 200 |

| Serotonin 5-HT2C | > 1000 |

Note: These values are illustrative and not based on published experimental data for this compound.

The proposed signaling pathway following D2 receptor antagonism by this compound is illustrated below.

References

- 1. Effect of new dopamine-blocking agent (this compound) on drug-induced dyskinesias in Parkinson's disease and spontaneous dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of new dopamine-blocking agent (this compound) on drug-induced dyskinesias in Parkinson's disease and spontaneous dyskinesias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in tardive dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Oxiperomide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Oxiperomide, a butyrophenone antipsychotic agent. The synthesis is a multi-step process culminating in the N-alkylation of a piperidinyl benzimidazolone core with a halogenated butyrophenone side chain. This document details the necessary starting materials, intermediates, and reaction conditions. Experimental protocols are provided, and all quantitative data are summarized for clarity. Additionally, a visual representation of the synthesis pathway is included to facilitate understanding.

Introduction

This compound, chemically known as 1-[1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl]-1,3-dihydro-2H-benzo[d]imidazol-2-one, is a typical antipsychotic drug belonging to the butyrophenone class. Its synthesis involves the strategic combination of a benzimidazolone-piperidine heterocyclic system with a fluorobutyrophenone moiety. This guide outlines a common and effective synthetic route.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into two main stages:

-

Synthesis of the core heterocyclic system: Preparation of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.

-

Synthesis of the butyrophenone side chain: Preparation of 4-chloro-4'-fluorobutyrophenone.

-

Final N-alkylation: The coupling of the core and the side chain to yield this compound.

Below is a graphical representation of the overall synthesis pathway.

Experimental Protocols

Synthesis of Intermediates

3.1.1. Synthesis of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Intermediate I4)

This intermediate is synthesized in a multi-step process starting from commercially available precursors.

-

Step 1: Synthesis of 1,3-dihydro-2H-benzo[d]imidazol-2-one (I1)

-

A mixture of 1,2-phenylenediamine and urea is heated at high temperature to induce cyclization.

-

-

Step 2: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate (I2)

-

1-Boc-4-piperidone undergoes reductive amination with a suitable ammonia source, such as ammonium formate, to yield the corresponding amine.

-

-

Step 3: Coupling of I1 and I2 to form tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (I3)

-

The coupling of the benzimidazolone and the protected aminopiperidine can be achieved through various methods, including Mitsunobu reaction or by converting the hydroxyl group of a precursor to a good leaving group (e.g., mesylate) followed by nucleophilic substitution.

-

-

Step 4: Deprotection to yield 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (I4)

-

The Boc protecting group is removed from I3 using a strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to afford the free piperidine.

-

3.1.2. Synthesis of 4-Chloro-4'-fluorobutyrophenone (Intermediate I5)

This key intermediate is prepared via a Friedel-Crafts acylation.

-

Protocol:

-

To a suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), 4-chlorobutyryl chloride is added dropwise at a low temperature (0-5 °C).

-

Fluorobenzene is then added to the mixture, and the reaction is stirred, allowing it to slowly warm to room temperature.

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or recrystallization.

-

Final Synthesis of this compound

The final step involves the N-alkylation of the piperidine nitrogen of the benzimidazolone core with the synthesized butyrophenone side chain.

-

Protocol:

-

A mixture of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (I4), 4-chloro-4'-fluorobutyrophenone (I5), a base such as anhydrous sodium carbonate (Na₂CO₃), and a catalytic amount of potassium iodide (KI) is prepared in a suitable solvent, for example, methyl isobutyl ketone (MIBK).

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to afford this compound as a solid.

-

Data Presentation

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | C₁₂H₁₅N₃O | 217.27 | 70-80 (overall) | 260-263 |

| 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO | 200.64 | 80-90 | 73-76 |

| This compound | C₂₂H₂₄FN₃O₂ | 381.45 | 60-75 | 170-172 |

Signaling Pathways and Experimental Workflows

The synthesis of this compound does not directly involve biological signaling pathways. However, the mechanism of the key chemical transformations can be visualized.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. By carefully controlling the reaction conditions and purification procedures, this compound can be obtained in good yield and high purity. This guide provides a solid foundation for researchers and professionals involved in the synthesis and development of this important antipsychotic agent.

Disclaimer: This document is intended for informational and educational purposes only. The synthesis of pharmaceutical compounds should only be carried out by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and safety regulations.

In Vitro Characterization of Oxiperomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxiperomide is an antipsychotic agent identified as a ligand for both dopamine D2 and muscarinic M1 receptors. A thorough in vitro characterization is essential to elucidate its pharmacological profile, including its binding affinity, functional activity, and the signaling pathways it modulates. This technical guide provides a comprehensive overview of the key in vitro assays and methodologies required to characterize this compound, offering a framework for researchers in drug discovery and development.

Data Presentation: Pharmacological Profile of this compound

Due to the limited availability of specific experimental data for this compound in the public domain, the following table presents an illustrative pharmacological profile. The values provided are hypothetical and serve as a template for the presentation of actual experimental data.

| Target Receptor | Assay Type | Parameter | Value (nM) | Radioligand/Tracer | Cell Line/Tissue |

| Dopamine D2 | Radioligand Binding | Kᵢ | [Insert Data] | [³H]-Spiperone | CHO-K1 cells expressing human D2 receptors |

| Functional (cAMP) | IC₅₀ | [Insert Data] | Forskolin | CHO-K1 cells expressing human D2 receptors | |

| Muscarinic M1 | Radioligand Binding | Kᵢ | [Insert Data] | [³H]-Pirenzepine | HEK293 cells expressing human M1 receptors |

| Functional (Ca²⁺ Flux) | EC₅₀ | [Insert Data] | Fluo-4 AM | HEK293 cells expressing human M1 receptors |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D2 and muscarinic M1 receptors.

1. Dopamine D2 Receptor Binding Assay

-

Materials:

-

Cell membranes from CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

[³H]-Spiperone (Radioligand).

-

Haloperidol (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes (10-20 µg protein/well), varying concentrations of this compound, and a fixed concentration of [³H]-Spiperone (e.g., 0.2 nM).

-

For the determination of non-specific binding, a separate set of wells should contain the cell membranes, [³H]-Spiperone, and a high concentration of Haloperidol (e.g., 10 µM).

-

Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

2. Muscarinic M1 Receptor Binding Assay

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human muscarinic M1 receptor.

-

[³H]-Pirenzepine (Radioligand).

-

Atropine (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

The procedure is analogous to the D2 receptor binding assay, with the substitution of [³H]-Pirenzepine as the radioligand and Atropine for determining non-specific binding.

-

Functional Assays

Objective: To determine the functional activity (IC₅₀ for antagonists, EC₅₀ for agonists) of this compound at the dopamine D2 and muscarinic M1 receptors.

1. Dopamine D2 Receptor Functional Assay (cAMP Measurement)

-

Principle: The dopamine D2 receptor is a Gᵢ-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Materials:

-

CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium and plates.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified period.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) in the presence of this compound. A known D2 agonist (e.g., quinpirole) should be used as a positive control.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound to determine the IC₅₀ value.

-

2. Muscarinic M1 Receptor Functional Assay (Calcium Mobilization)

-

Principle: The muscarinic M1 receptor is a Gᵩ-coupled receptor. Its activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP₃) and subsequent release of intracellular calcium (Ca²⁺).

-

Materials:

-

HEK293 cells stably expressing the human muscarinic M1 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A fluorescent plate reader with an integrated liquid handling system.

-

Cell culture medium and plates.

-

-

Procedure:

-

Seed the cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

-

Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells and monitor the change in fluorescence over time. A known M1 agonist (e.g., carbachol) should be used as a positive control.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of this compound to determine the EC₅₀ value.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro characterization of this compound.

Signaling Pathways

Caption: Signaling pathways of Dopamine D2 and Muscarinic M1 receptors.

Oxiperomide's Affinity for Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxiperomide is a typical antipsychotic drug of the diphenylbutylpiperidine class. Its therapeutic effects are largely attributed to its interaction with the dopaminergic system, particularly its ability to antagonize dopamine D2 receptors. Understanding the precise binding affinity of this compound for various dopamine receptor subtypes is crucial for elucidating its mechanism of action, predicting its clinical efficacy and side-effect profile, and guiding the development of novel antipsychotic agents with improved selectivity. This technical guide provides an in-depth overview of this compound's binding affinity for dopamine D1, D2, D3, and D4 receptors, details the experimental protocols used to determine these affinities, and visualizes the relevant signaling pathways.

This compound Binding Affinity for Dopamine Receptors

The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. The following tables summarize the available quantitative data for this compound's binding affinity at human dopamine receptor subtypes.

Table 1: this compound Binding Affinity (Ki) for Dopamine D2-like Receptors

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 2.0 |

| Dopamine D3 | Data not available |

| Dopamine D4 | 4.3 |

Table 2: this compound Binding Affinity (Ki) for Dopamine D1-like Receptors

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 280 |

Note: The Ki values presented are compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols

The binding affinity of this compound for dopamine receptors is primarily determined through in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.

Radioligand Competition Binding Assay

This is the most common method used to determine the Ki of an unlabeled compound like this compound. The principle of this assay is the competition between a radiolabeled ligand (radioligand) with a known affinity for the receptor and the unlabeled test compound.

Detailed Methodology:

-

Receptor Preparation:

-

Membranes from cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, or D4) or from brain tissue known to be rich in these receptors (e.g., striatum) are prepared.

-

The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer.

-

-

Assay Incubation:

-

The receptor preparation is incubated with a fixed concentration of a selective radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Commonly used radioligands for dopamine receptor binding assays include:

-

[³H]Spiperone: A high-affinity antagonist for D2-like receptors (D2, D3, and D4).

-

[³H]SCH23390: A selective antagonist for D1-like receptors.

-

-

The incubation is carried out in a specific buffer at a defined temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

-

Quantification of Radioactivity:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. This generates a competition curve.

-

The IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: Radioligand Binding Assay

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). This compound primarily acts as an antagonist at D2-like receptors.

Oxiperomide: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxiperomide is a piperidinyl-benzimidazolinone derivative that functions as an antipsychotic agent. Primarily recognized for its dopamine D2 receptor antagonist properties, it has been a subject of interest in neuroscience research, particularly for its potential therapeutic effects on movement disorders. Clinical investigations in the late 1970s and early 1980s explored its efficacy in reducing dyskinesias, including those induced by levodopa in Parkinson's disease patients and tardive dyskinesia, without a corresponding severe increase in parkinsonian symptoms.[1][2]

Core Compound Information

| Property | Value |

| IUPAC Name | 1-[1-(2-phenoxyethyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one |

| Molecular Formula | C₂₀H₂₃N₃O₂ |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 5322-53-2 |

Mechanism of Action: Dopamine D2 Receptor Antagonism

This compound's principal mechanism of action is the blockade of dopamine D2 receptors in the central nervous system.[1] D2 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][4] By antagonizing these receptors, this compound disrupts this signaling cascade.

In conditions characterized by dopaminergic overactivity, such as certain movement disorders, this antagonism is thought to restore a degree of balance to neurotransmission. The ability of this compound to alleviate dyskinesia with a less pronounced induction of parkinsonism suggests a potential for a degree of selectivity in its action within the extrapyramidal system, a characteristic that makes it a valuable compound for research into the nuanced roles of different dopamine receptor populations.[1][2]

Figure 1. Mechanism of this compound as a Dopamine D2 Receptor Antagonist.

Applications in Neuroscience Research

This compound has been instrumental in studies aimed at understanding and treating hyperkinetic movement disorders.

Tardive Dyskinesia

A key study by Casey and Gerlach (1980) investigated this compound in a blind, placebo-controlled trial with ten patients suffering from tardive dyskinesia. The study found that this compound significantly reduced tardive dyskinesia (p < 0.01) without a statistically significant increase in parkinsonism.[2] This finding was important as it suggested a separation of therapeutic effects from motor side effects, a significant challenge with many antipsychotic medications.[2]

Levodopa-Induced Dyskinesia in Parkinson's Disease

Research by Bédard, Parkes, and Marsden (1978) explored the effects of this compound on dyskinesias in patients with Parkinson's disease undergoing treatment with dopamine agonists. Their findings indicated that this compound was effective in reducing these drug-induced dyskinesias.[1] This has implications for the management of motor complications arising from long-term dopamine replacement therapy in Parkinson's disease.

Summary of Clinical Research Findings

| Study | Condition | Key Findings | Dosage Information |

| Casey and Gerlach (1980) | Tardive Dyskinesia | Significant reduction in dyskinesia. No significant increase in parkinsonism. | Not specified in available abstracts. |

| Bédard et al. (1978) | Levodopa-Induced Dyskinesia in Parkinson's Disease | Reduction in drug-induced dyskinesias. | Not specified in available abstracts. |

Experimental Protocols

Detailed protocols from the original this compound studies are not fully available. However, based on the descriptions in the publications and general knowledge of clinical trial design for movement disorders, a representative methodology can be outlined.

Representative Clinical Trial Protocol for Tardive Dyskinesia

This protocol is a generalized representation based on the Casey and Gerlach (1980) study.

-

Patient Selection :

-

Inclusion criteria: Patients with a confirmed diagnosis of tardive dyskinesia, often secondary to long-term neuroleptic use.

-

Exclusion criteria: Presence of other neurological conditions that could confound movement assessment.

-

-

Study Design :

-

A double-blind, placebo-controlled, crossover design is often employed.

-

Patients are randomly assigned to receive either this compound or a placebo for a defined period (e.g., 3 weeks).

-

Following a washout period, patients are crossed over to the other treatment arm.

-

-

Dosage :

-

A starting dose is administered, with gradual titration to an effective and tolerated level.

-

-

Assessment :

-

Primary outcome measure: Change in tardive dyskinesia severity, often assessed using a standardized rating scale like the Abnormal Involuntary Movement Scale (AIMS).

-

Secondary outcome measures: Assessment of parkinsonian symptoms using a scale such as the Unified Parkinson's Disease Rating Scale (UPDRS) motor section.

-

Assessments are conducted at baseline and at regular intervals throughout each treatment period by raters blinded to the treatment allocation.

-

-